2-methyl-3-(phenylmethyl)-1H-indole
Description
Properties
CAS No. |
19006-14-5 |
|---|---|
Molecular Formula |
C16H15N |
Molecular Weight |
221 |
Synonyms |
2-methyl-3-(phenylmethyl)-1H-indole |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The 3-benzyl group in the target compound provides greater steric bulk and lipophilicity than 3-alkyl or 3-cyano groups in analogs.
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in , CN in ) increase polarity and may alter binding kinetics compared to the electron-donating benzyl group.
Physicochemical Properties
- Lipophilicity : The benzyl group in the target compound increases logP compared to 3-propyl (logP ~3.5 vs. ~2.8) .
Crystallographic and Spectroscopic Data
- Target Compound : Predicted to exhibit π-π stacking between the benzyl and indole rings, similar to 2-(4-fluorophenyl)-3-methyl-1H-indole .
- Spectroscopy : ¹H NMR would show characteristic indole NH (~10 ppm) and benzyl CH₂ (~4 ppm). Compare with 3-(2-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl-1H-indole .
Data Tables
Table 1: Comparative Physicochemical Properties
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-methyl-3-(phenylmethyl)-1H-indole?
The synthesis typically involves transition-metal-catalyzed cross-coupling or electrophilic substitution reactions. For example, iodine-catalyzed electrophilic substitution (10 mol% I₂ in MeCN at 40°C for 5 hours) achieved a 98% yield in analogous indole derivatives . Copper(I)-catalyzed click chemistry (e.g., azide-alkyne cycloaddition in PEG-400/DMF with CuI) is another viable route, yielding 42% after purification via flash column chromatography (70:30 ethyl acetate/hexane) . Optimization of reaction parameters (solvent, temperature, catalyst loading) is critical for reproducibility.
Q. What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns substitution patterns (e.g., methyl and benzyl groups at positions 2 and 3).
- 19F NMR (if fluorinated analogs are synthesized) .
- FAB-HRMS : Confirms molecular ion peaks and isotopic patterns.
- TLC : Monitors reaction progress (e.g., Rf values in ethyl acetate/hexane systems) .
- X-ray crystallography : Resolves absolute configuration using SHELXL for refinement and ORTEP-3 for visualization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Systematic optimization involves screening catalysts, solvents, and temperatures. For example, iodine outperformed FeCl₃ and AlCl₃ in acetonitrile, with yields increasing from 17% to 98% at 40°C (Table 1) :
| Condition | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Suboptimal | FeCl₃ | rt | 24 | 17 |
| Optimal | I₂ (10 mol%) | 40 | 5 | 98 |
Parallel experiments with microwave-assisted synthesis or flow chemistry may further enhance efficiency.
Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) with SHELX refines bond lengths, angles, and torsional parameters. For example, weak N–H···π interactions in analogous fluorinated indoles form supramolecular chains along the [001] axis, influencing packing and stability . WinGX and Olex2 are recommended for data processing, with hydrogen-bonding networks validated using PLATON .
Q. What strategies address contradictions in biological activity data for indole derivatives?
Discrepancies often arise from assay variability (e.g., cell lines, concentration ranges). To mitigate:
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates.
- Structural analogs : Compare activities of 2-methyl-3-(pyridinyl)indoles vs. phenylmethyl derivatives to isolate substituent effects .
- Computational modeling : Dock compounds into target proteins (e.g., kinases) using AutoDock Vina to predict binding modes .
Q. What catalytic systems enable regioselective functionalization of the indole core?
Indium(III) catalysts promote heteroaryl-heteroaryl bond formation via nucleophilic aromatic substitution (SNAr), as shown in the synthesis of 2-methyl-3-(thien-2-yl)-1H-indole (81% yield, 30 m × 0.25 mm GC column) . For C–H activation, Pd(OAc)₂ with bidentate ligands (e.g., 1,10-phenanthroline) enhances selectivity at the C3 position.
Methodological Considerations
Q. How can researchers validate purity and stability of this compound?
- HPLC-DAD/MS : Detects impurities ≥0.1% using C18 columns (acetonitrile/water gradient).
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks; monitor decomposition via TLC or NMR .
- Elemental analysis : Confirms C, H, N content within ±0.4% of theoretical values.
Q. What computational tools predict the pharmacokinetic properties of indole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
